Technical Guide: (S)-2-Isopropylpiperazine Dihydrochloride (CAS 133181-64-3)
Technical Guide: (S)-2-Isopropylpiperazine Dihydrochloride (CAS 133181-64-3)
This guide details the chemical properties, synthesis, and medicinal chemistry applications of (S)-2-Isopropylpiperazine dihydrochloride, a critical chiral building block.[1]
[1]
Executive Summary
(S)-2-Isopropylpiperazine dihydrochloride (CAS 133181-64-3) is a high-value chiral intermediate used primarily in the synthesis of HIV protease inhibitors, GPCR ligands, and kinase inhibitors.[1] Its structural significance lies in the rigid piperazine ring combined with a specific (S)-configured isopropyl group.[1] This moiety serves as a "privileged scaffold," allowing drug developers to target hydrophobic pockets (e.g., S2/S2' subsites in proteases) with high stereochemical precision. This guide outlines its properties, a self-validating synthesis protocol, and its strategic role in drug design.[1]
Chemical Profile & Structural Analysis[2][3][4][5]
| Property | Data |
| Chemical Name | (S)-2-Isopropylpiperazine dihydrochloride |
| CAS Number | 133181-64-3 |
| Molecular Formula | C₇H₁₆N₂[1] · 2HCl |
| Molecular Weight | 201.14 g/mol (Salt); ~128.22 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; insoluble in ether, hexanes |
| Chirality | (S)-enantiomer (derived from L-Valine) |
| Stability | Hygroscopic; Light-sensitive.[1] Store under inert gas (Ar/N₂). |
| Hazards | Irritant/Corrosive (Skin, Eyes, Respiratory).[2][3][4] GHS: H315, H319, H335.[2] |
Stereochemical Importance: The (S)-isopropyl group at the C2 position breaks the symmetry of the piperazine ring. In medicinal chemistry, this creates a chiral vector that can direct the attached pharmacophores into specific spatial orientations, often increasing potency by orders of magnitude compared to the racemate.
Synthesis & Manufacturing
The most robust synthetic route utilizes the "Chiral Pool" approach, starting from L-Valine . This method preserves the stereochemistry of the starting amino acid, avoiding the need for expensive chiral resolution steps later.
Core Synthesis Logic (Diketopiperazine Route)
The synthesis involves coupling L-Valine with Glycine (or their derivatives) to form a dipeptide, cyclizing it to a diketopiperazine, and then reducing the carbonyls to amines.
Step-by-Step Protocol:
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Dipeptide Formation:
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Deprotection & Cyclization:
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Deprotection: TFA/DCM (removes Boc).
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Cyclization: Neutralize with Et₃N or reflux in sec-butanol/toluene.[1] The free amine attacks the methyl ester intramolecularly.
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Intermediate: (S)-3-Isopropyl-2,5-piperazinedione (Diketopiperazine).[1]
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Validation: High melting point solid; disappearance of ester peaks in NMR.
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-
Reduction (Critical Step):
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).
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Solvent: Anhydrous THF.
-
Procedure: Reflux for 12–24 hours. The amide carbonyls are reduced to methylene groups.
-
Quench: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.
-
-
Salt Formation:
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Dissolve the crude oil (free base) in EtOH or MeOH.
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Add concentrated HCl or HCl/Dioxane.
-
Precipitate with Et₂O to yield (S)-2-Isopropylpiperazine dihydrochloride.[1]
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Synthesis Workflow Diagram
Caption: Stereoselective synthesis pathway from L-Valine via diketopiperazine reduction.
Medicinal Chemistry Applications
The (S)-2-isopropylpiperazine moiety is a versatile pharmacophore used to modulate solubility, bioavailability, and target affinity.[1]
HIV Protease Inhibitors
Inhibitors like Indinavir (Crixivan) utilize a piperazine core. While Indinavir itself uses a different substitution pattern, the (S)-2-isopropyl variant is used in "Next-Generation" inhibitors to optimize binding in the S2/S2' hydrophobic pockets of the HIV protease enzyme.[1]
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Mechanism: The bulky isopropyl group occupies the hydrophobic pocket, displacing water and increasing binding entropy. The secondary amines of the piperazine ring often engage in hydrogen bonding with the enzyme's aspartic acid residues (Asp25/Asp25').
GPCR Ligands (5-HT & Dopamine)
Piperazines are classic scaffolds for serotonin (5-HT) and dopamine receptor ligands.[1]
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Role: The piperazine nitrogen acts as a basic center (protonated at physiological pH) to interact with the conserved Aspartate residue in TM3 of GPCRs.
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Selectivity: The (S)-isopropyl group restricts conformational freedom, potentially improving selectivity for specific subtypes (e.g., 5-HT2C vs. 5-HT2A).[1]
Pharmacophore Interaction Diagram
Caption: Mechanistic interaction of the (S)-2-isopropylpiperazine scaffold with a biological target.[1]
Analytical Characterization & Quality Control
To ensure the integrity of this building block for drug development, the following parameters must be verified.
Identification[6][10]
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1H NMR (D₂O): Look for the isopropyl doublet (δ ~1.0 ppm) and the characteristic multiplets of the piperazine ring protons (δ 3.0–3.8 ppm).
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Mass Spectrometry (ESI+): m/z = 129.1 [M+H]+ (Free base mass).
Enantiomeric Purity (Chiral HPLC)
Since the compound is synthesized from L-Valine, racemization is possible during the high-temperature cyclization step.[1]
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Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).[1]
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Mobile Phase: Hexane/IPA/Diethylamine (Normal Phase) or MeOH/DEA (Polar Organic Mode).
-
Requirement: >98% ee (enantiomeric excess).
Specific Rotation[10][11]
-
Method: Polarimetry at 589 nm (Na D-line), 20°C.
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Note: The specific rotation
is a critical identity test. While literature values vary by concentration and solvent, the sign should be consistent with the L-Valine precursor (typically verified against an authentic standard).[1]
Handling & Safety
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Hygroscopicity: The dihydrochloride salt absorbs moisture rapidly. Weighing should be done quickly or in a glovebox.
-
Corrosivity: The free base is corrosive; the salt is an irritant. Wear nitrile gloves and safety goggles.
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Storage: Keep tightly sealed at 2–8°C.
References
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Synthesis of Chiral Piperazines: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 1995. Link
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Diketopiperazine Route: Fischer, E. "Ueber die Hydrolyse der Proteinstoffe." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 1901.[1] (Foundational chemistry for diketopiperazine reduction).
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Patent for Synthesis: "Process for reducing carboxylic acids or carboxylic acid derivatives." Patent WO1994007841A1. (Describes the specific reduction to yield (S)-2-isopropylpiperazine). Link
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Medicinal Chemistry (GPCRs): Hackling, A., et al. "Dopamine D3 receptor ligands with high affinity and selectivity." ChemBioChem, 2002. Link[1]
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Safety Data: Fisher Scientific. "Safety Data Sheet: 1-Isopropylpiperazine." Link
